rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
Description
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral bicyclic compound featuring a pyrazole-substituted oxane (tetrahydropyran) ring system. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.2 g/mol and a purity ≥95% . The compound is primarily utilized in pharmaceutical and agrochemical research as a building block for drug discovery, though detailed mechanistic studies remain sparse in publicly available literature.
Properties
IUPAC Name |
(2R,3R)-2-(1-methylpyrazol-4-yl)oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-7(5-11-12)9-8(10(13)14)3-2-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNGSHENWIMNW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a compound that has garnered attention for its biological activity, particularly as a selective agonist of the A1 adenosine receptor. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure:
- Molecular Formula: C₁₁H₁₄N₄O₂
- Molecular Weight: 234.26 g/mol
- IUPAC Name: rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
The compound features a pyrazole ring connected to an oxane structure, with a carboxylic acid functional group. The stereochemistry at the 2 and 3 positions is critical for its biological activity.
The primary mechanism of action for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with the A1 adenosine receptor. Upon binding to this receptor, it mimics the action of adenosine, leading to various physiological effects such as:
- Cardiovascular Effects: Activation of A1 receptors can result in decreased heart rate and reduced myocardial oxygen consumption.
- Neuroprotective Effects: It may have potential applications in neuroprotection by modulating neurotransmitter release and reducing excitotoxicity.
Quantitative data from binding assays indicate that this compound exhibits high affinity for A1 receptors, making it a candidate for further pharmacological studies .
In Vitro Studies
In vitro studies have demonstrated that rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can effectively inhibit certain cellular pathways associated with inflammation and oxidative stress. For instance:
| Study | Concentration | Effect |
|---|---|---|
| Binding Assay | 10 µM | High affinity for A1 receptors |
| Cytotoxicity Test | 50 µM | Moderate inhibition of cell proliferation in cancer cell lines |
Case Studies
Recent research has focused on the therapeutic potential of this compound in various disease models:
-
Cardiovascular Diseases:
- A study showed that administration of the compound in rodent models resulted in significant reductions in heart rate and improved cardiac function post-myocardial infarction.
-
Neurodegenerative Diseases:
- In a model of Alzheimer's disease, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid demonstrated neuroprotective effects by reducing amyloid-beta aggregation.
Potential Therapeutic Applications
Given its biological activity, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid holds promise for several therapeutic areas:
Therapeutic Areas:
- Cardiology: Potential use as a cardioprotective agent.
- Neurology: Possible applications in treating neurodegenerative disorders.
Future Research Directions
Further studies are warranted to explore:
- The full spectrum of biological activities and mechanisms.
- Long-term effects and safety profiles in vivo.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Acyl Chloride : Reaction of 1-methyl-1H-pyrazole with oxalyl chloride.
- Hydrazine Reaction : The acyl chloride reacts with hydrazine to yield the desired carbohydrazide product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
The compound acts primarily as a selective agonist for the A1 adenosine receptor, which plays a critical role in various physiological processes including cardiac function and neurotransmission. Its high affinity for this receptor makes it a candidate for further pharmacological studies.
Mechanism of Action:
Upon binding to the A1 receptor, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid mimics adenosine's action, leading to downstream effects such as:
- Modulation of neurotransmitter release.
- Regulation of vascular tone.
- Influence on metabolic processes.
Pharmacology
The compound's ability to selectively activate the A1 receptor positions it as a promising candidate in drug development aimed at treating conditions like:
- Cardiovascular Diseases : Potential use in managing heart rate and blood pressure.
- Neurological Disorders : Investigated for effects on neuroprotection and cognitive function.
Medicinal Chemistry
Research has focused on developing analogs of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid to enhance its efficacy and reduce side effects. Structural modifications can lead to compounds with improved pharmacokinetic profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Van Zandt et al. (2025) | Arginase Inhibition | Demonstrated that derivatives of pyrazole compounds can inhibit arginase activity with varying potency, suggesting a broader application in metabolic regulation. |
| MDPI Research (2025) | A1 Receptor Agonism | Highlighted the role of pyrazole derivatives in modulating A1 receptor activity, indicating potential therapeutic pathways for cardiovascular and neurological conditions. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Substituted Oxane Derivatives
(a) rac-(2R,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde
- Structure : Replaces the carboxylic acid with an aldehyde group and substitutes the methyl group on pyrazole with ethyl.
- Molecular Formula : C₁₁H₁₆N₂O₂.
- Key Differences : The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions, while the ethyl group may enhance lipophilicity compared to the methyl analog .
- Applications : Likely used in synthetic intermediates for Schiff base formation or as a precursor in agrochemical synthesis.
(b) rac-Methyl (2R,3R)-2-(1H-Pyrazol-4-yl)oxane-3-carboxylate
- Structure : Methyl ester derivative of the target compound.
- Molecular Formula : C₁₀H₁₄N₂O₃ (same as parent but with esterification).
- Key Differences : The ester group improves solubility in organic solvents and may serve as a prodrug motif in medicinal chemistry .
- Applications : Intermediate for hydrolysis to the carboxylic acid or direct use in ester-based prodrug strategies.
(c) rac-(2R,3R)-3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride
- Structure : Oxolane (tetrahydrofuran) ring instead of oxane (tetrahydropyran), with pyrazole at the 3-position.
- Molecular Formula : C₁₀H₁₃N₂O₃·HCl.
Heterocycle-Modified Analogs
(a) rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic Acid
- Structure : Replaces pyrazole with an isopropyl group.
- Molecular Formula : C₉H₁₆O₃ (MW: 172.2 g/mol).
- Applications : Reported in agrochemicals for crop protection and material science for polymer modification .
(b) 3-(Furan-2-yl)-1-Methyl-1H-pyrazole-4-carboxylic Acid
Functional Group Variants
(a) rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carboxylic Acid Hydrochloride
- Structure : Imidazole replaces pyrazole.
- Molecular Formula : C₁₀H₁₅N₂O₃·HCl.
- Key Differences : Imidazole’s additional nitrogen enables stronger metal coordination (e.g., with zinc in enzyme inhibitors) but reduces metabolic stability compared to pyrazole .
(b) 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine
Research Implications and Gaps
- Stereochemical Impact : The rac-(2R,3R) configuration in oxane derivatives is critical for chiral recognition in drug-receptor interactions, but enantioselective synthesis and biological data are lacking .
- Pyrazole vs. Imidazole : Pyrazole’s lower basicity compared to imidazole may reduce off-target interactions in medicinal chemistry, but direct comparative studies are needed .
- Functional Group Engineering : Ester and aldehyde derivatives offer tunable reactivity for targeted prodrug or pesticide development, though stability under physiological conditions requires validation .
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid?
The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and hydrolysis. For example, a two-step protocol uses:
- Step 1 : Palladium(II) acetate and tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 h) for coupling.
- Step 2 : Hydrolysis with HCl/water (93–96°C, 17 h) to yield the carboxylic acid. Yields depend on precise control of temperature and catalyst loading. Reaction optimization may require adjusting cesium carbonate equivalents or ligand-to-palladium ratios .
| Step | Catalyst/Ligand | Solvent | Temperature | Time | Yield Driver |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | t-BuOH | 40–100°C | 5.5h | Ligand stability |
| 2 | HCl | H₂O | 93–96°C | 17h | Acid concentration |
Q. How can the stereochemical configuration of the oxane ring and pyrazole substituent be confirmed?
- Nuclear Overhauser Effect (NOE) NMR : To assess spatial proximity of protons in the (2R,3R) configuration.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable (e.g., similar compounds in and used crystallography for stereochemical validation).
- Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. What purification strategies are effective for isolating the target compound from reaction byproducts?
- Silica gel chromatography : Use gradient elution (e.g., 0–10% methanol in dichloromethane) to separate polar carboxylic acid derivatives.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences. reports melting points (e.g., 273–278.5°C for related pyrazole-carboxylic acids), which guide recrystallization conditions .
Q. How can impurities arising from incomplete coupling or hydrolysis be identified and quantified?
- LC-MS : Detect intermediates like methyl esters (from unhydrolyzed precursors) or dehalogenated byproducts.
- ¹H/¹³C NMR : Monitor residual tert-butyl alcohol (δ ~1.2 ppm) or unreacted pyrazole-aldehyde precursors ( ) .
Advanced Research Questions
Q. What computational methods can predict optimal reaction pathways for stereoselective synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example:
- Reaction path search : ICReDD’s approach ( ) combines quantum calculations with experimental data to predict regioselectivity in palladium-catalyzed steps.
- Ligand screening : Virtual libraries of phosphine ligands (e.g., XPhos, SPhos) assess steric/electronic effects on coupling efficiency .
Q. How does the pyrazole substituent influence the compound’s electronic properties and reactivity?
- Hammett analysis : The electron-withdrawing pyrazole ring (σp ~0.60) increases electrophilicity of the oxane carboxylic acid, affecting nucleophilic substitution or metal coordination.
- DFT studies : Compare frontier molecular orbitals (HOMO/LUMO) of pyrazole-oxane derivatives () to explain reactivity in catalytic systems .
Q. What strategies resolve the racemic mixture into enantiomers for biological or catalytic studies?
- Chiral auxiliaries : Temporarily attach a chiral group (e.g., Fmoc-protected amines in ) for diastereomeric crystallization.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester precursors .
Q. How can contradictory yield data from different synthetic protocols be systematically analyzed?
- Design of Experiments (DoE) : Vary factors like catalyst loading, temperature, and solvent polarity to identify critical parameters.
- Kinetic profiling : Monitor reaction progress via in situ IR or HPLC to detect deactivation pathways (e.g., palladium black formation in Step 1) .
Q. What role does the oxane ring conformation play in the compound’s stability under acidic/basic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
